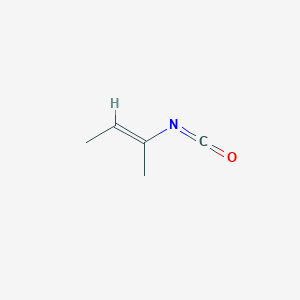
(2E)-2-isocyanatobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-isocyanatobut-2-ene is an organic compound characterized by the presence of an isocyanate group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-isocyanatobut-2-ene typically involves the reaction of but-2-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes elimination to yield the desired isocyanate compound. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of advanced reactors and catalysts can enhance the yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene and the reactive nature of isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-isocyanatobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions to form various products.
Major Products Formed
Oxidation: Oxidized derivatives such as oximes and nitroso compounds.
Reduction: Amines and related nitrogen-containing compounds.
Substitution: Ureas, carbamates, and thiocarbamates.
Applications De Recherche Scientifique
(2E)-2-isocyanatobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of (2E)-2-isocyanatobut-2-ene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of stable products. The molecular targets include proteins, enzymes, and other biomolecules, where the isocyanate group can modify functional groups and alter biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-isocyanatobut-1-ene: Similar structure but with a different position of the isocyanate group.
(2E)-2-isocyanatoprop-2-ene: A shorter carbon chain with similar reactivity.
(2E)-2-isocyanatopent-2-ene: A longer carbon chain with comparable chemical properties.
Uniqueness
(2E)-2-isocyanatobut-2-ene is unique due to its specific structural configuration, which influences its reactivity and the types of products formed in chemical reactions. Its position of the isocyanate group on the butene backbone provides distinct advantages in synthetic applications and industrial processes.
Propriétés
Formule moléculaire |
C5H7NO |
|---|---|
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
(E)-2-isocyanatobut-2-ene |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3H,1-2H3/b5-3+ |
Clé InChI |
BXRMCPOODKVANF-HWKANZROSA-N |
SMILES isomérique |
C/C=C(\C)/N=C=O |
SMILES canonique |
CC=C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















